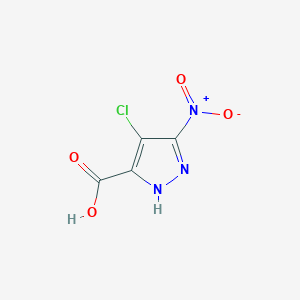
CID 1267396
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 1267396” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 1267396” involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure a consistent and high-yield production. The optimization of reaction conditions and the use of advanced technologies are essential to achieve cost-effective and efficient production.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 1267396” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired reaction outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
The compound “CID 1267396” has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, “this compound” is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “CID 1267396” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for its application in drug development and other therapeutic areas.
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural similarities with “CID 1267396”. These similar compounds include those with analogous functional groups or chemical backbones. Examples of similar compounds can be found in chemical databases such as PubChem.
Uniqueness: Despite the structural similarities, “this compound” possesses unique properties that distinguish it from other compounds. These unique properties may include its specific reactivity, biological activity, or physical characteristics, making it a valuable compound for various applications.
Properties
InChI |
InChI=1S/C4H2ClN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWLECIBCYADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7761765.png)
![1-[(4-methoxyphenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B7761773.png)
![1-[(2-Fluorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B7761787.png)
![2,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7761789.png)

![3,5-dimethoxy-N-[(1-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7761811.png)



![4-[(4-Isopropylphenoxy)methyl]benzohydrazide](/img/structure/B7761831.png)




